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Compound of Interest

Compound Name: Pivalylbenzhydrazine

Cat. No.: B1215872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pivalylbenzhydrazine (CAS 306-19-4), also known as Pivhydrazine, is a hydrazine derivative

formerly investigated for its therapeutic properties. This document provides a comprehensive

technical overview of Pivalylbenzhydrazine, summarizing its chemical properties, mechanism

of action, and relevant experimental contexts. It is intended as a resource for researchers

exploring monoamine oxidase inhibitors and related compounds in drug discovery and

development.

Physicochemical Properties
Pivalylbenzhydrazine is a crystalline solid with a defined molecular structure and weight. Its

key identifiers and properties are summarized below.
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Property Value Reference

CAS Registry Number 306-19-4

IUPAC Name
N'-benzyl-2,2-

dimethylpropanehydrazide

Synonyms

Pivhydrazine, Pivazide,

Tersavid, Ro 4-1634, 1-Benzyl-

2-pivaloylhydrazine

Molecular Formula C₁₂H₁₈N₂O

Molecular Weight 206.28 g/mol

Melting Point 68-69 °C

Canonical SMILES
CC(C)

(C)C(=O)NNCC1=CC=CC=C1

Percent Composition
C 69.87%, H 8.80%, N

13.58%, O 7.76%

Mechanism of Action: Monoamine Oxidase
Inhibition
Pivalylbenzhydrazine is an irreversible and non-selective monoamine oxidase inhibitor

(MAOI). Monoamine oxidases (MAO) are a family of enzymes, primarily MAO-A and MAO-B,

located on the outer mitochondrial membrane. These enzymes are crucial for the catabolism of

monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

By irreversibly binding to and inhibiting both MAO-A and MAO-B, Pivalylbenzhydrazine blocks

the breakdown of these neurotransmitters. This action leads to an increased concentration of

monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism was the

basis for its former use as an antidepressant.
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Caption: Pivalylbenzhydrazine inhibits MAO, preventing neurotransmitter breakdown.

Biological Activity
Pivalylbenzhydrazine was developed as an antidepressant due to its potent MAO inhibitory

activity. While specific IC₅₀ values for Pivalylbenzhydrazine are not readily available in

contemporary literature, the table below presents data for other well-known MAO inhibitors to

provide a comparative context for potency and selectivity.
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Compound Type
MAO-A IC₅₀
(µM)

MAO-B IC₅₀
(µM)

Selectivity
Index (MAO-
A/MAO-B)

Clorgyline Selective MAO-A 0.0029 -
Highly Selective

for MAO-A

Selegiline Selective MAO-B - 0.0070
Highly Selective

for MAO-B

Tranylcypromine Non-selective - - Non-selective

Phenelzine Non-selective - - Non-selective

Isocarboxazid Non-selective - - Non-selective

Note: Data is

compiled from

various sources

for

representative

MAOIs. IC₅₀

values for

Pivalylbenzhydra

zine are not

specified in the

reviewed

literature.

In addition to its effects on the central nervous system, one study noted that

Pivalylbenzhydrazine administration in rats led to a decrease in cartilage growth.

Experimental Protocols
Representative Synthesis of Pivalylbenzhydrazine
The preparation of Pivalylbenzhydrazine was first described in a 1961 patent (GB 883379).

While the original document is not readily accessible, a representative synthesis can be

conceptualized based on standard organic chemistry principles for forming acylhydrazines. The

process involves the acylation of benzylhydrazine with a pivaloyl group source.
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Caption: Generalized workflow for the synthesis of Pivalylbenzhydrazine.

Methodology:

Dissolution: Benzylhydrazine is dissolved in a suitable inert solvent, such as

dichloromethane or THF, in a reaction vessel equipped with a magnetic stirrer and cooled in

an ice bath to 0°C.

Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine (1.1

equivalents), is added to the solution to act as an acid scavenger.

Acylation: Pivaloyl chloride (1.0 equivalent), dissolved in the same solvent, is added

dropwise to the stirred solution while maintaining the temperature at 0°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours (typically 2-12 hours) until the reaction is complete,

as monitored by Thin Layer Chromatography (TLC).

Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer

is separated, and the aqueous layer is extracted with the organic solvent. The combined

organic layers are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the

crude product.

Purification: The crude Pivalylbenzhydrazine is purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography

to yield the final product.

In Vitro MAO Inhibition Assay Protocol
This protocol describes a general method to determine the inhibitory potential (IC₅₀) of a test

compound like Pivalylbenzhydrazine against human MAO-A and MAO-B enzymes.

Materials:
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Recombinant human MAO-A and MAO-B enzymes.

Phosphate buffer (e.g., 100 mM, pH 7.4).

MAO substrate (e.g., Kynuramine).

Test compound (Pivalylbenzhydrazine) dissolved in DMSO.

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

96-well microplate.

Plate reader (spectrophotometer or fluorometer, depending on the detection method).

Methodology:

Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls

in buffer. Final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme

inhibition.

Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to the wells of the

microplate.

Inhibitor Addition: Add the various concentrations of the test compound, positive control, or

vehicle (buffer with DMSO) to the respective wells.

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15

minutes) at 37°C to allow for binding, which is particularly important for irreversible inhibitors.

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g.,

Kynuramine) to all wells.

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60

minutes).

Termination and Detection: Stop the reaction (e.g., by adding a strong acid or base). The

formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can
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be done via spectrophotometry (measuring absorbance at a specific wavelength) or by using

a coupled reaction that produces a fluorescent signal.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion
Pivalylbenzhydrazine is a historically significant non-selective, irreversible MAO inhibitor.

While its clinical use has been discontinued, its well-defined mechanism of action makes it a

valuable reference compound for research in neuropharmacology and for the development of

new, more selective MAO inhibitors. The protocols and data presented in this guide offer a

technical foundation for scientists engaged in such work.

To cite this document: BenchChem. [Pivalylbenzhydrazine (CAS 306-19-4): A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215872#pivalylbenzhydrazine-cas-number-306-19-
4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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